1-(4-Morpholin-4-ylsulfonyl-2-nitrophenyl)pyrrolidin-2-one

Description

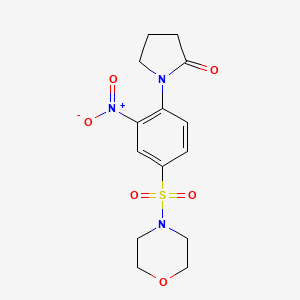

1-(4-Morpholin-4-ylsulfonyl-2-nitrophenyl)pyrrolidin-2-one is a heterocyclic compound featuring a pyrrolidin-2-one core substituted with a morpholine sulfonyl group and a nitro-phenyl moiety.

Properties

CAS No. |

132028-55-8 |

|---|---|

Molecular Formula |

C14H17N3O6S |

Molecular Weight |

355.37 g/mol |

IUPAC Name |

1-(4-morpholin-4-ylsulfonyl-2-nitrophenyl)pyrrolidin-2-one |

InChI |

InChI=1S/C14H17N3O6S/c18-14-2-1-5-16(14)12-4-3-11(10-13(12)17(19)20)24(21,22)15-6-8-23-9-7-15/h3-4,10H,1-2,5-9H2 |

InChI Key |

SYURIOLSRRXZQN-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)N(C1)C2=C(C=C(C=C2)S(=O)(=O)N3CCOCC3)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Sulfonation of Aromatic Intermediates

The introduction of the sulfonyl group precedes nitration due to its directing effects. A representative protocol involves:

- Chlorosulfonation : Treatment of a benzene derivative (e.g., chlorobenzene) with chlorosulfonic acid at 0–5°C to form the sulfonyl chloride intermediate.

- Amination with Morpholine : Reaction of the sulfonyl chloride with morpholine in dichloromethane (DCM) under basic conditions (e.g., triethylamine) to yield 4-morpholin-4-ylsulfonylbenzene derivatives.

Optimization Insight : Excess morpholine (1.5 equiv) and prolonged stirring (12–16 h) improve yields to >85%.

Electrophilic Aromatic Nitration

Regioselective Nitration

The sulfonyl group’s meta-directing nature necessitates careful control to achieve ortho-nitration:

- Nitrating Agent : A mixture of fuming nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) at 0–10°C.

- Reaction Monitoring : TLC or HPLC ensures completion within 2–4 h, minimizing over-nitration byproducts.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield | 72–78% | |

| Regioselectivity | >95% ortho | |

| Purification | Column chromatography (SiO₂, hexane:EtOAc 3:1) |

Pyrrolidin-2-one Ring Formation

Cyclization of γ-Amino Acid Derivatives

A common approach involves the intramolecular cyclization of N-(2-chloroacetyl)arylamines:

- Chloroacetylation : Reaction of 4-morpholin-4-ylsulfonyl-2-nitroaniline with chloroacetyl chloride in toluene at 55°C for 2 h.

- Base-Mediated Cyclization : Treatment with triethylamine (3 equiv) in refluxing THF induces ring closure to form pyrrolidin-2-one.

Mechanistic Detail : The reaction proceeds via nucleophilic displacement of chloride by the amine, followed by deprotonation and cyclization (SN2 mechanism).

Yield Optimization :

- Solvent : THF > DMF due to better solubility of intermediates.

- Temperature : Reflux (66°C) minimizes side reactions.

Analytical Characterization

Spectroscopic Data

Chemical Reactions Analysis

Chemical Reactions of 1-(4-Morpholin-4-ylsulfonyl-2-nitrophenyl)pyrrolidin-2-one

This compound is a complex organic compound that exhibits diverse chemical reactivity due to its unique structural features, including a pyrrolidinone ring, a morpholine sulfonyl group, and a nitrophenyl moiety. This article provides a detailed analysis of the chemical reactions involving this compound, focusing on its synthesis pathways, reactivity patterns, and potential applications in medicinal chemistry.

Chemical Reactivity

The compound's reactivity is influenced by its functional groups, allowing it to participate in various chemical transformations:

Nucleophilic Substitution

The sulfonamide group present in the compound can undergo nucleophilic substitution reactions, where nucleophiles can attack the sulfur atom or other electrophilic centers, leading to the formation of new derivatives.

Electrophilic Aromatic Substitution

The nitro group on the phenyl ring enhances the electrophilicity of the aromatic system, making it susceptible to electrophilic substitution reactions. This can lead to further functionalization at various positions on the aromatic ring.

Reduction Reactions

The nitro group can be reduced to an amine under suitable conditions (e.g., catalytic hydrogenation), which may alter the biological activity of the compound significantly.

Antitumor Activity

Research indicates that compounds containing pyrrolidinone structures exhibit significant antitumor activity. The morpholine sulfonamide moiety may enhance this effect through specific interactions with biological targets.

Inhibition of Kinases

Studies have shown that related compounds can inhibit kinases involved in cancer progression, suggesting that this compound may also possess similar properties and could be explored as a therapeutic agent against certain types of cancer.

Table 3: Potential Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Antitumor Activity | Inhibitory effects on tumor cell proliferation | |

| Kinase Inhibition | Targeting specific kinases linked to cancer |

Scientific Research Applications

1-(4-Morpholin-4-ylsulfonyl-2-nitrophenyl)pyrrolidin-2-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Morpholin-4-ylsulfonyl-2-nitrophenyl)pyrrolidin-2-one involves its interaction with specific molecular targets. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact pathways and targets depend on the specific biological context and the compound’s structure .

Comparison with Similar Compounds

Key Structural and Functional Comparisons:

Core Structure Variations :

- The target compound’s pyrrolidin-2-one core is shared with analogs in , and 12. However, substitution patterns differ significantly. For example, derivatives include carboxylic acid or heterocyclic appendages, enhancing antioxidant activity , whereas the target compound’s morpholine sulfonyl group may influence electronic properties and metabolic stability.

Morpholine and Nitro Group Positioning: The morpholine sulfonyl group in the target compound is absent in other analogs except indirectly in , where morpholine is directly attached without a sulfonyl linkage. The ortho-nitro group on the phenyl ring contrasts with the para-nitro substituent in . Ortho substitution may sterically hinder interactions in biological targets but enhance electron-withdrawing effects .

Pharmacological and Synthetic Relevance: Compounds like 1-ethyl-4-(2-morpholin-4-ylethyl)-3,3-diphenyl-pyrrolidin-2-one () demonstrate pharmacological applications due to morpholine’s role in enhancing bioavailability . The target compound’s sulfonyl group could similarly modulate pharmacokinetics.

Reactivity and Applications: The dihydropyridin-2-one core in introduces partial unsaturation, altering solubility and reactivity compared to saturated pyrrolidinone cores . 1-(2-Aminophenyl)pyrrolidin-2-one () highlights how nitro-to-amine substitution shifts reactivity from electrophilic (nitro) to nucleophilic (amine), enabling divergent synthetic pathways .

Biological Activity

1-(4-Morpholin-4-ylsulfonyl-2-nitrophenyl)pyrrolidin-2-one, also known by its CAS number 132028-55-8, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C14H17N3O6S |

| Molecular Weight | 355.3663 g/mol |

| IUPAC Name | This compound |

| SMILES | O=C1CCCN1c1ccc(cc1N+[O-])S(=O)(=O)N1CCOCC1 |

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of pyrrolidine have shown efficacy against various bacterial strains, suggesting that the sulfonamide and nitro groups may enhance their antimicrobial activity .

Anticancer Potential

Research has demonstrated that pyrrolidine derivatives can inhibit cancer cell proliferation. A study highlighted the cytotoxic effects of similar compounds on breast cancer cell lines (MCF-7 and MDA-MB-231), revealing that certain modifications in the molecular structure could lead to enhanced anticancer activity . The combination of these compounds with existing chemotherapeutics like doxorubicin showed a synergistic effect, which warrants further investigation.

The proposed mechanism of action for this compound involves the inhibition of specific enzymes or pathways critical for microbial growth and cancer cell survival. The presence of the nitro group is particularly noteworthy as it may facilitate the generation of reactive nitrogen species, leading to oxidative stress in target cells .

Study 1: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial efficacy of various pyrrolidine derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with similar structural features to this compound exhibited minimum inhibitory concentrations (MIC) ranging from 3.12 to 12.5 μg/mL, demonstrating potent antibacterial properties .

Study 2: Anticancer Activity

In a separate investigation focusing on anticancer activity, a series of pyrrolidine derivatives were synthesized and tested against multiple cancer cell lines. The compound exhibited IC50 values significantly lower than those of standard treatments, indicating its potential as a lead compound for further development in oncology .

Q & A

Q. What are the optimal synthetic routes for 1-(4-Morpholin-4-ylsulfonyl-2-nitrophenyl)pyrrolidin-2-one, and how do reaction conditions influence yield?

Methodological Answer: Key synthetic strategies include:

- Ullmann Coupling: Reacting 2-pyrrolidinone with a halogenated aromatic precursor (e.g., 4-iodo-2-nitrobenzenesulfonyl morpholine) under copper catalysis, achieving yields up to 85% (based on analogous syntheses in ).

- Copper-Catalyzed Cross-Coupling: Leveraging Cu(I) catalysts for C–N bond formation between the pyrrolidinone and sulfonamide-substituted aryl halides, as demonstrated in regioselective hydrothiolation reactions ().

- Buchwald-Hartwig Amination: For introducing the morpholine sulfonyl group, though optimization of ligands (e.g., Xantphos) and palladium catalysts may be required.

Critical factors include temperature (80–120°C), solvent polarity (DMF or DMSO), and stoichiometry of the aryl halide. Lower yields (<60%) may result from steric hindrance or competing side reactions ().

Q. What spectroscopic and crystallographic methods are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: Use , , and 2D experiments (COSY, HSQC) to resolve overlapping signals from the morpholine sulfonyl and nitrophenyl groups. Assign aromatic protons (δ 7.5–8.5 ppm) and pyrrolidinone carbonyl carbons (δ ~175 ppm) ().

- X-ray Crystallography: Employ SHELX (for refinement) and WinGX (for data processing) to resolve disorder in the morpholine ring. ORTEP-3 aids in visualizing thermal ellipsoids and hydrogen-bonding networks ().

- Mass Spectrometry: High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 382.08) and fragmentation patterns ().

Q. How does the compound’s stability vary under different storage and experimental conditions?

Methodological Answer:

- Stress Testing: Expose the compound to heat (40–60°C), UV light, and humidity (40–75% RH) for 1–4 weeks. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) and quantify impurities (e.g., hydrolyzed sulfonamide or nitro-reduced byproducts) ().

- Storage Recommendations: Store at –20°C in amber vials under inert gas to prevent oxidation of the nitro group ().

Q. What computational approaches predict the compound’s conformational behavior and electronic properties?

Methodological Answer:

- Density Functional Theory (DFT): Optimize geometry at the B3LYP/6-311+G(d,p) level to analyze the dihedral angles of the morpholine sulfonyl group and nitro-phenyl ring ().

- Molecular Dynamics (MD): Simulate solvent interactions (e.g., DMSO) to assess solubility and aggregation tendencies.

- QSAR Modeling: Correlate electronic parameters (HOMO-LUMO gap, Mulliken charges) with observed reactivity ().

Advanced Research Questions

Q. How can regioselectivity be controlled during functionalization of the pyrrolidin-2-one core?

Methodological Answer:

- Directing Groups: Introduce temporary protecting groups (e.g., Boc) to steer electrophilic substitution toward the C3/C5 positions of the pyrrolidinone.

- Catalytic Strategies: Use Cu(I) catalysts (e.g., CuBr) to favor β-addition in hydrothiolation reactions, as shown in analogous systems ().

- Steric Effects: Bulkier substituents on the aryl ring reduce competing ortho/para pathways ().

Q. What challenges arise in crystallographic refinement due to the morpholine sulfonyl group?

Methodological Answer:

- Disorder Handling: The morpholine ring’s flexibility often leads to split positions. Use SHELXL’s PART and SIMU instructions to model disorder, and refine occupancy factors with restraints ().

- Twinning: High-symmetry space groups (e.g., monoclinic) may require twin-law refinement in SIR97 or WinGX ().

- Hydrogen Bonding: The sulfonyl oxygen participates in strong H-bonds; validate these interactions using PLATON’s validation tools ().

Q. How do structural modifications influence the compound’s bioactivity in neurological targets?

Methodological Answer:

- SAR Studies: Replace the nitro group with electron-donating groups (e.g., –NH) to enhance binding to synaptic vesicle glycoprotein 2A (SV2A), as seen in PET tracers like F-SynVesT-1 ().

- Docking Simulations: Use AutoDock Vina to predict interactions with NMDA receptors, focusing on the morpholine sulfonyl group’s role in hydrophobic pockets.

- In Vitro Assays: Test cytotoxicity (MTT assay) and blood-brain barrier permeability (Caco-2 model) ().

Q. What advanced analytical methods resolve co-eluting impurities in HPLC analysis?

Methodological Answer:

- LC-MS/MS: Use a C18 column (2.1 × 50 mm, 1.7 µm) with 0.1% formic acid in water/acetonitrile. Monitor transitions (m/z 382 → 238 for the parent ion) to distinguish impurities ().

- Orthogonal Methods: Pair reversed-phase HPLC with HILIC (hydrophilic interaction chromatography) to separate polar degradation products.

- Standard Spiking: Compare retention times with synthesized impurities (e.g., des-nitro analogs) ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.